![molecular formula C7H10Cl2N2O B6608321 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride CAS No. 2839139-53-4](/img/structure/B6608321.png)
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride (2CPEH) is an organic compound with a variety of uses in the laboratory setting. It is a white, crystalline solid that is soluble in water and ethanol, and is used in a variety of chemical reactions. It is a versatile compound that is used as a reagent, as a catalyst, and as a starting material for synthesizing other compounds.
Applications De Recherche Scientifique
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 2-chloro-2-alkoxyethan-1-amines and 2-chloro-2-alkoxyethan-1-amides. It has also been used as a catalyst in the synthesis of cyclic amines, and as a starting material for the synthesis of substituted pyridines. In addition, it has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics.
Mécanisme D'action
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride is an organic compound that acts as a catalyst in a variety of chemical reactions. It is believed to act by forming a covalent bond with the substrate, thus facilitating the reaction. This covalent bond is thought to be a result of the formation of a nucleophilic attack by the nitrogen atom of the compound on the substrate.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is believed to be non-toxic and non-irritating, and has not been found to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and ethanol. In addition, it is a relatively stable compound, with a high melting point, and it is not known to have any significant toxicity or irritancy.
However, there are some limitations to using this compound in laboratory experiments. It is not suitable for use in reactions involving strong acids or bases, as it is not stable in these conditions. In addition, it is not suitable for use in reactions involving strong oxidizing agents, as it is prone to oxidation.
Orientations Futures
There are a number of potential future directions for the use of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride in scientific research. It could be used as a starting material for the synthesis of other compounds, such as substituted pyridines, as well as for the synthesis of pharmaceuticals. In addition, it could be used as a catalyst in the synthesis of cyclic amines, and as a reagent in the synthesis of other compounds. Finally, it could be used in the development of new drugs, such as anti-cancer drugs and antibiotics.
Méthodes De Synthèse
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride is synthesized by a two-step process. The first step involves the reaction of 6-chloropyridine with ethyl chloroformate, which produces the intermediate product 2-chloro-2-ethoxyethan-1-amine. This intermediate product is then reacted with hydrochloric acid to form this compound.
Propriétés
IUPAC Name |
2-(6-chloropyridin-2-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTXPQLDKUJEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6608243.png)
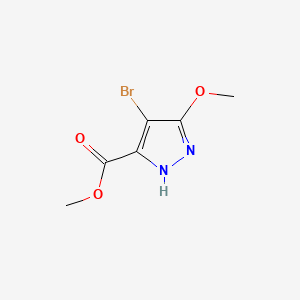
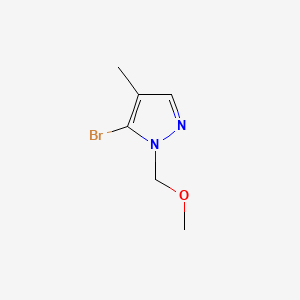
![1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B6608259.png)
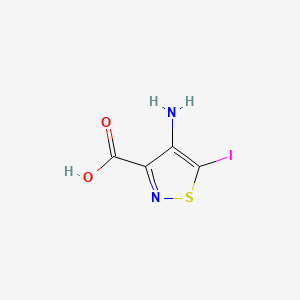
![2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride](/img/structure/B6608277.png)

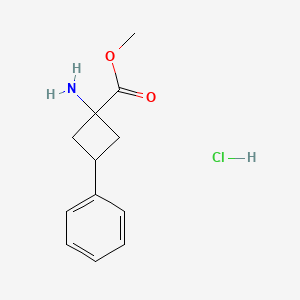
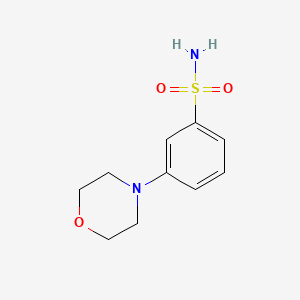
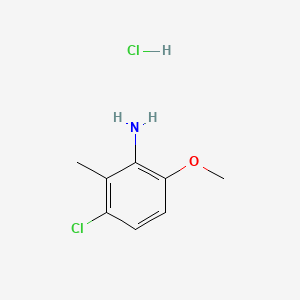
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
